molecular formula C6H13N B042303 1-Methylpiperidine CAS No. 626-67-5

1-Methylpiperidine

Cat. No.: B042303
CAS No.: 626-67-5
M. Wt: 99.17 g/mol
InChI Key: PAMIQIKDUOTOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylpiperidine: is an organic compound with the molecular formula C6H13N . It is a colorless liquid with a characteristic amine odor. This compound is a derivative of piperidine, where one of the hydrogen atoms attached to the nitrogen atom is replaced by a methyl group. N-Methylpiperidine is widely used in organic synthesis and serves as an important intermediate in the production of various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Piperidine and Formaldehyde: One common method involves the reaction of piperidine with formaldehyde and formic acid. The reaction mixture is heated to around 90°C for several hours, followed by the addition of hydrochloric acid to remove excess formaldehyde and formic acid.

    From Pentane-1,5-diol and Methylamine: Another method involves the reaction of pentane-1,5-diol with methylamine in the presence of potassium hydroxide at high temperature and pressure.

Industrial Production Methods: Industrial production of N-Methylpiperidine often involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-Methylpiperidine can undergo nucleophilic substitution reactions due to the presence of the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.

    Oxidation Reactions: It can be oxidized to form N-methylpiperidine N-oxide using oxidizing agents such as hydrogen peroxide.

    Reduction Reactions: N-Methylpiperidine can be reduced to piperidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    N-Methylpiperidine N-oxide: from oxidation.

    Piperidine: from reduction.

Comparison with Similar Compounds

    Piperidine: The parent compound of N-Methylpiperidine, used in similar applications but lacks the methyl group.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring, used in organic synthesis.

    Piperazine: Contains two nitrogen atoms in a six-membered ring, used in pharmaceuticals.

Uniqueness of N-Methylpiperidine: N-Methylpiperidine is unique due to the presence of the methyl group, which enhances its nucleophilicity and makes it a more effective catalyst in certain reactions compared to piperidine. Its derivatives also exhibit distinct biological activities, making it valuable in medicinal chemistry .

Properties

IUPAC Name

1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-7-5-3-2-4-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMIQIKDUOTOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Record name 1-METHYLPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17874-59-8 (hydrochloride)
Record name N-Methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8060822
Record name Piperidine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-methylpiperidine appears as a colorless liquid with the odor of pepper. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals.
Record name 1-METHYLPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

626-67-5
Record name 1-METHYLPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617374QZN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 1.500 g (4.68 mmoles) of Z-(L)-Pro-(L)-AlaOH (Sigma) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added under stirring in quick succession: 0.620 ml (4.74 mmoles) of isobutylchloroformate (IBCF) and 0.580 ml (4.77 mmoles) of N-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution precooled to -15° C. for 30 minutes of 0.880 g (4.47 mmoles) of TrpH.HCl and 0.550 ml (4.52 mmoles) of NMP in 15 ml of anhydrous N,N-dimethylformamide (DMF) was then added to the white suspension. Under stirring, the temperature of the system was allowed to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the reaction solution of a yellowish colour, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted was left in a cool chamber under argon and on anhydrous Na2SO4 for 24 hours. The desiccant was then filtered away and the solution concentrated to a small volume under vacuum. The residual yellowish liquid was dripped under stirring into 150 ml of petroleum ether (30/50), obtaining a rubbery grey precipitation. The solution was decanted and the residual mass was taken up with a minimum of CH2Cl2 and further purified by flash-chromatography in a normal phase (SiO2, eluant CH2Cl2 /n-Hexane/n-PrOH 10:1.5:0.5). Having collected and joined together the fractions of interest, most of the eluant was eliminated under vacuum and precipitation with an excess of n-Hexane takes place. There was a large amount of whiteish precipitate, slightly rubbery, which was filtered after a couple of hours and dried on P2O5 under vacuum for 24 hours. 1.300 g (62.8%) of an analytically pure whiteish solid were recovered.
Name
Z-(L)-Pro-(L)-AlaOH
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpiperidine
Reactant of Route 2
1-Methylpiperidine
Reactant of Route 3
1-Methylpiperidine
Reactant of Route 4
1-Methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-Methylpiperidine
Reactant of Route 6
1-Methylpiperidine
Customer
Q & A

ANone: The molecular formula of N-Methylpiperidine is C6H13N, and its molecular weight is 99.17 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize N-Methylpiperidine. For instance, low-resolution electron impact mass spectrometry was employed to analyze N-Methylpiperidine glycolates, providing insights into their fragmentation patterns and rearrangements. [] Nuclear Quadrupole Resonance (NQR) of Nitrogen-14 was also utilized to identify two crystal modifications of N-Methylpiperidine. []

ANone: Activation of M3 muscarinic receptors, the primary target of many N-methylpiperidine derivatives in these studies, leads to various physiological responses depending on the tissue. For example:

  • Smooth muscle contraction: In the bladder, M3 activation leads to detrusor muscle contraction. [] In the colon, it induces chloride secretion and thus fluid secretion. []
  • Glandular secretion: In the pancreas, M3 activation stimulates fluid secretion. []
  • Vasodilation: In some vascular beds, like the coronary arteries of guinea pigs, M3 activation leads to vasodilation through nitric oxide release. []

A: Research indicates that low-density polyethylene (LDPE)-based radiation-grafted anion-exchange membranes (RG-AEM) incorporating N-Methylpiperidine as a head-group exhibit promising performance in alkaline fuel cells. [] They demonstrate low in-situ resistances, high power outputs, and reasonably high alkali stabilities.

A: Yes, N-Methylpiperidine can act as a base catalyst in certain organic reactions. For example, it can be used in the derivatization of fatty acids with (chloro)alkyl chloroformates for gas chromatography analysis. [] It's particularly effective in aqueous media containing up to 40% water.

A: Yes, N-methylpiperidine has demonstrated utility in the C4-selective sulfonylation of pyridine. Acting as a base, it enables regioselective control during the addition of a sulfinic acid salt to a pyridine activated by triflic anhydride. This method provides a streamlined approach for synthesizing valuable C4-sulfonylated pyridines. []

A: Yes, computational chemistry has been utilized in the study of N-Methylpiperidine. For example, researchers have used semiempirical geometry optimizations to characterize four different conformers of N-Methylpiperidine betaine in the gas phase and estimate their proton affinities (PA). These PA values were found to correlate linearly with aqueous pKa values, providing insight into the relationship between gas-phase basicity and aqueous-phase acidity. []

ANone: While N-Methylpiperidine itself doesn't show significant biological activity in the studied contexts, its derivatives exhibit a range of activities depending on the nature and position of substituents.

  • Muscarinic receptor activity: The addition of a 4-diphenylacetoxy group to N-methylpiperidine methiodide creates 4-DAMP, a potent M3 muscarinic receptor antagonist. [, , , , , , , ] The position and type of this bulky substituent are crucial for its antagonist activity.
  • Brain penetration: Introducing lipophilic tertiary amines, like N-methylpiperidine, to cyclopentadienyl technetium-99m tricarbonyl enhances brain uptake, making them potentially useful as brain imaging agents. [] This highlights the importance of lipophilicity for crossing the blood-brain barrier.

ANone: Several in vitro models, primarily using isolated tissues and cells, have been employed to investigate the effects of N-Methylpiperidine derivatives. These include:

  • Isolated tissue preparations:
    • Rat aorta: To study the effects of fentanyl on acetylcholine-induced vasorelaxation. []
    • Rabbit ear artery and bovine coronary artery: To characterize vascular muscarinic receptors. []
    • Guinea pig colon: To investigate the role of cholinergic receptors in chloride secretion. []
    • Rabbit intrapulmonary arteries: To characterize muscarinic receptor subtypes mediating acetylcholine-induced contraction and relaxation. []
    • Rat urinary bladder: To analyze muscarinic receptor subtypes involved in acetylcholine release and smooth muscle contraction. []
    • Rat stomach: To study cholinergic M2 muscarinic receptor-mediated inhibition of noradrenaline release. []
  • Cell cultures:
    • SK-N-SH human neuroblastoma cells: To investigate the opposing actions of alpha 2-adrenergic and muscarinic cholinergic receptors on cyclic AMP levels. []
    • Fetal rat intestinal cells (FRIC): To study the role of muscarinic receptors in the control of glucagon-like peptide-1 (GLP-1) secretion. []
    • Bovine tracheal smooth muscle cells: To determine the effects of (S)-albuterol on intracellular Ca2+ concentration. []
    • Porcine duodenal acinar cells: To investigate the effects of acetylcholine on intracellular Ca2+ concentration and membrane currents. []

ANone: Yes, several animal models have been utilized in the research of N-Methylpiperidine derivatives. For example:

  • Rat model of arrhythmia: This model, induced by aconitine, was used to study the antiarrhythmic effects of choline potentially mediated by cardiac M3 receptors. []
  • Guinea pig model of arrhythmia: This model, induced by ouabain, was also used to evaluate the antiarrhythmic effects of choline, suggesting a potential role for M3 receptor activation in improving calcium handling within cardiac cells. []

ANone: Researchers employ various analytical techniques to characterize and quantify N-Methylpiperidine and its derivatives. Some of the commonly used methods include:

  • Gas liquid chromatography (GLC): This technique is used for separating and analyzing volatile compounds like N-Methylpiperidine and its derivatives. []
  • Mass spectrometry (MS): Often coupled with GLC, MS helps identify and quantify compounds based on their mass-to-charge ratio. Researchers have used low-resolution electron impact mass spectrometry to study the fragmentation patterns of N-methylpiperidine glycolates. []
  • Nuclear Quadrupole Resonance (NQR): This technique is sensitive to the electronic environment of quadrupolar nuclei like Nitrogen-14, providing insights into molecular structure and dynamics. Researchers utilized 14N NQR to identify different crystal modifications of N-Methylpiperidine. []
  • Dynamic NMR spectroscopy: This technique is valuable for studying conformational equilibria and dynamics of molecules in solution. It was used to investigate the effect of 1-adamantyl and 2-adamantyl substituents on the conformations of N-Methylpiperidine. []
  • Muscarinic receptor antagonists: While 4-DAMP is a potent M3 antagonist, other antagonists with varying selectivity profiles, such as pirenzepine (M1 selective) and methoctramine (M2 selective), are available. [, , , , , , ] The choice depends on the desired specificity and target tissue.

ANone: The study of N-Methylpiperidine and its derivatives exemplifies the power of cross-disciplinary research. For instance:

  • Chemistry and Pharmacology: Combining organic synthesis with pharmacological assays has enabled the development and characterization of N-Methylpiperidine derivatives with specific activities, such as the M3 muscarinic antagonist 4-DAMP. [, , , , , , , ]
  • Chemistry and Materials Science: Incorporating N-Methylpiperidine as a functional group in polymers has led to the development of advanced materials like anion-exchange membranes for fuel cell applications. []
  • Computational Chemistry and Medicinal Chemistry: Using computational methods like semiempirical calculations and molecular modeling, in conjunction with experimental data, has allowed researchers to predict and understand the properties and behavior of N-Methylpiperidine derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.